molecular formula C4H6Br2 B1656988 2,4-Dibromo-1-butene CAS No. 55030-57-4

2,4-Dibromo-1-butene

Cat. No.: B1656988
CAS No.: 55030-57-4
M. Wt: 213.9 g/mol
InChI Key: AJBMCYZPJQVMEM-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-butene is an organic compound with the molecular formula C₄H₆Br₂. It is a colorless liquid with a pungent odor and belongs to the family of haloalkenes. This compound is characterized by the presence of two bromine atoms attached to the first and fourth carbon atoms of a butene chain, making it a dibromo derivative of butene.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-1-butene can be synthesized through the bromination of 1-butene. The reaction involves the addition of bromine (Br₂) to the double bond of 1-butene, resulting in the formation of this compound. This reaction typically occurs in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 1-butene in a continuous flow reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through distillation or crystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-butene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromine (Br₂): Used for the initial bromination of 1-butene.

    Hydroxide Ions (OH⁻): Used in substitution reactions to replace bromine atoms with hydroxyl groups.

    Strong Bases (e.g., Potassium Hydroxide, KOH): Used in elimination reactions to form butadiene

Major Products Formed

Scientific Research Applications

2,4-Dibromo-1-butene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-DNA interactions due to its ability to crosslink proteins and DNA.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-butene involves its reactivity with nucleophiles and electrophiles. The double bond in the compound allows it to undergo addition reactions, while the bromine atoms can participate in substitution and elimination reactions. The formation of cyclic halonium ions is a key intermediate in many of these reactions, leading to the anti-addition of halogens across the double bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-1-butene is unique due to its specific bromination pattern and the presence of a double bond, which imparts distinct reactivity compared to other dibromoalkanes. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

2,4-dibromobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2/c1-4(6)2-3-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBMCYZPJQVMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342696
Record name 2,4-Dibromo-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55030-57-4
Record name 2,4-Dibromo-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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